molecular formula C14H18BrNO2 B6174515 6-bromo-1,1,4,4-tetramethyl-7-nitro-1,2,3,4-tetrahydronaphthalene CAS No. 116233-18-2

6-bromo-1,1,4,4-tetramethyl-7-nitro-1,2,3,4-tetrahydronaphthalene

Cat. No.: B6174515
CAS No.: 116233-18-2
M. Wt: 312.2
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Description

6-Bromo-1,1,4,4-tetramethyl-7-nitro-1,2,3,4-tetrahydronaphthalene is a complex organic compound with the molecular formula C14H18BrNO2. This compound is characterized by its bromine and nitro groups attached to a tetrahydronaphthalene ring system, making it a valuable intermediate in various chemical syntheses.

Synthetic Routes and Reaction Conditions:

  • Bromination and Nitration: The compound can be synthesized through the bromination of 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene followed by nitration. The bromination step typically involves the use of bromine (Br2) in the presence of a catalyst such as ferric bromide (FeBr3).

  • Industrial Production Methods: On an industrial scale, the compound is produced through controlled reactions in a chemical reactor, ensuring precise control over temperature and pressure to achieve high yields.

Types of Reactions:

  • Oxidation: The nitro group in the compound can undergo oxidation to form nitroso compounds or further oxidized products.

  • Reduction: The bromine atom can be reduced to form a corresponding bromide or hydrogen bromide (HBr).

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic conditions.

  • Reduction: Iron powder (Fe) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Sodium hydroxide (NaOH) or other strong bases.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives, nitric acid (HNO3).

  • Reduction Products: Bromide ions (Br-), hydrogen bromide (HBr).

  • Substitution Products: Various substituted naphthalene derivatives.

Scientific Research Applications

6-Bromo-1,1,4,4-tetramethyl-7-nitro-1,2,3,4-tetrahydronaphthalene finds applications in several scientific fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in biochemical studies to understand the effects of bromination and nitration on biological systems.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-bromo-1,1,4,4-tetramethyl-7-nitro-1,2,3,4-tetrahydronaphthalene exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The nitro group can interact with enzymes and receptors, influencing biological processes.

  • Pathways Involved: The compound may affect signaling pathways related to inflammation and pain, making it a candidate for drug development.

Comparison with Similar Compounds

  • 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene: Lacks the nitro group.

  • 7-Nitro-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene: Lacks the bromine atom.

  • 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene: Neither bromine nor nitro group present.

Uniqueness: The presence of both bromine and nitro groups in the same molecule gives 6-bromo-1,1,4,4-tetramethyl-7-nitro-1,2,3,4-tetrahydronaphthalene unique chemical properties and reactivity compared to its similar compounds.

Properties

CAS No.

116233-18-2

Molecular Formula

C14H18BrNO2

Molecular Weight

312.2

Purity

95

Origin of Product

United States

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